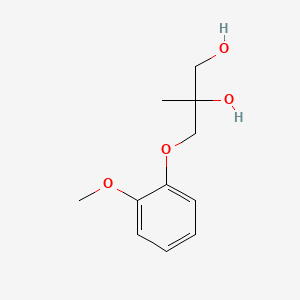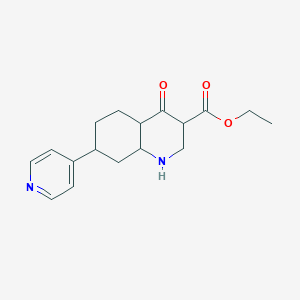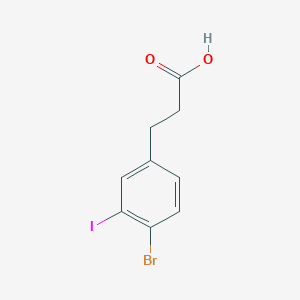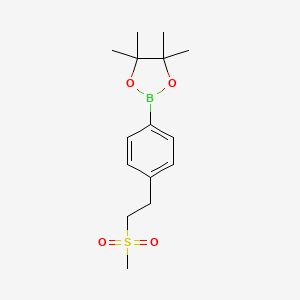
3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol typically involves the reaction of guaiacol (2-methoxyphenol) with glycidol. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process involves the nucleophilic attack of the phenoxide ion on the epoxide ring of glycidol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on mucus production and clearance in respiratory systems.
Medicine: Widely used in cough syrups and other expectorant formulations.
Industry: Employed in the formulation of various pharmaceutical products
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol involves its ability to increase the volume and reduce the viscosity of mucus in the respiratory tract. This is achieved by stimulating the secretion of fluids in the airways, which helps in loosening and thinning the mucus. The compound acts on the goblet cells and submucosal glands in the respiratory tract, enhancing mucus production and facilitating its clearance .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-phenylethanol
- 2-Methoxyphenyl anisole
- 4-Phenoxyphenol
Uniqueness
3-(2-Methoxyphenoxy)-2-methylpropane-1,2-diol is unique due to its dual functionality as both an expectorant and a muscle relaxant. Its ability to act on the respiratory tract and facilitate mucus clearance sets it apart from other similar compounds that may only possess one of these properties .
Properties
CAS No. |
64049-42-9 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-11(13,7-12)8-15-10-6-4-3-5-9(10)14-2/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
XRAILAIVPUNDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(COC1=CC=CC=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12330657.png)










